amine CAS No. 776296-34-5](/img/structure/B1461665.png)
[(4-Fluorophenyl)methyl](hexan-2-yl)amine
Descripción general
Descripción
“(4-Fluorophenyl)methylamine” is also known as 4F-PHP, a recreational designer drug from the substituted cathinone family with stimulant effects . It first appeared on the illicit market around 2017 .
Synthesis Analysis
The synthesis of such compounds is a complex process that requires specialized knowledge in chemistry. Unfortunately, there is limited data available on the synthesis of this specific compound .Molecular Structure Analysis
The molecular formula of “(4-Fluorophenyl)methylamine” is C13H20FN. The molecular weight is 209.3 g/mol. For a more detailed molecular structure analysis, it would be best to refer to specialized databases or scientific literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Fluorophenyl)methylamine” are not well-documented in the available literature. The molecular formula is C13H20FN and the molecular weight is 209.3 g/mol.Aplicaciones Científicas De Investigación
Colorimetric and Fluorescent Sensors
A study by Saravanakumar et al. (2020) developed a colorimetric and ratiometric fluorescent sensor for biogenic primary amines, utilizing a dicyanovinyl substituted phenanthridine moiety for efficient recognition. This sensor exhibited significant changes in fluorescence upon interaction, making it a promising tool for detecting amines (Saravanakumar et al., 2020).
Polymer Electrolytes
Guanidinium-functionalized anion exchange polymer electrolytes were synthesized through a reaction involving a fluorophenyl-amine, demonstrating precise control over cation functionality and stable integration into polymer matrices (Kim et al., 2011).
Antimicrobial Agents
Banpurkar et al. (2018) explored the synthesis of azo dyes from substituted amine, including a structure derived from 4-fluorophenyl, which showed antibacterial and antifungal activities, particularly against Staphylococcus aureus and Candida albicans (Banpurkar et al., 2018).
Catalysis in Chemical Synthesis
Research by Deeken et al. (2006) on group 10 metal aminopyridinato complexes, synthesized through reactions involving similar amines, highlighted their potential in catalyzing aryl-Cl activation and hydrosilane polymerization, showcasing the versatility of fluorophenyl-amines in catalytic processes (Deeken et al., 2006).
Fluorescent Molecular Probes
Woydziak et al. (2013) reported on the efficient synthesis of 4-carboxy-Pennsylvania Green methyl ester, a fluorescent probe for biological studies, illustrating the utility of fluorophenyl-amines in creating cell-permeable dyes for labeling intracellular targets (Woydziak et al., 2013).
Anticancer Research
A study by Vinayak et al. (2017) on the design and synthesis of novel amine derivatives of a fluorophenyl-containing compound showed potential as a new class of anticancer agents, highlighting the relevance of such compounds in therapeutic applications (Vinayak et al., 2017).
These studies demonstrate the diverse applications of “(4-Fluorophenyl)methylamine” and related compounds in scientific research, ranging from the development of sensors and catalysts to potential therapeutic agents. The findings from these investigations contribute to our understanding of the chemical and biological utility of such compounds.
Direcciones Futuras
The future directions for research on “(4-Fluorophenyl)methylamine” could include more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand its safety profile and potential hazards .
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]hexan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN/c1-3-4-5-11(2)15-10-12-6-8-13(14)9-7-12/h6-9,11,15H,3-5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQUCNYKXJTVNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)NCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Fluorophenyl)methyl](hexan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Methyl(oxan-4-yl)amino]benzoic acid](/img/structure/B1461582.png)
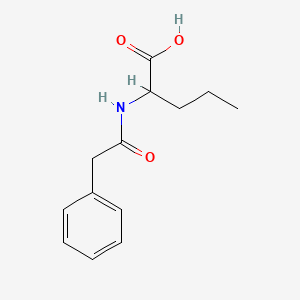
![N-[(3-methoxyphenyl)methyl]oxan-4-amine](/img/structure/B1461588.png)
![N-[(2,4,6-trimethylphenyl)methyl]oxan-4-amine](/img/structure/B1461590.png)
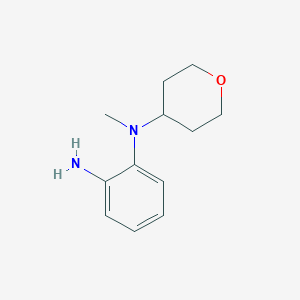
![{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1461592.png)
![4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile](/img/structure/B1461593.png)
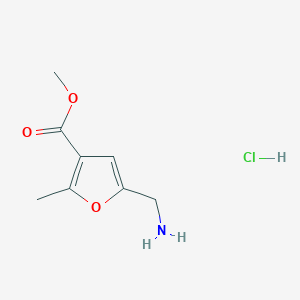
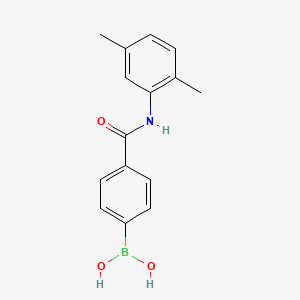
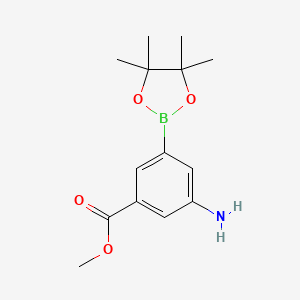
![Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B1461599.png)
amine](/img/structure/B1461602.png)
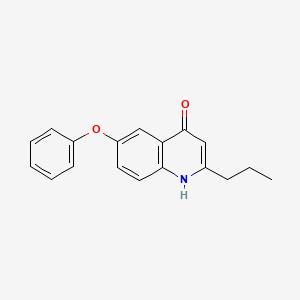
amine](/img/structure/B1461604.png)